Product packaging for 2-Azabicyclo[2.1.1]hexan-1-ylmethanol(Cat. No.:CAS No. 637739-99-2)

2-Azabicyclo[2.1.1]hexan-1-ylmethanol

Cat. No.: B2602910
CAS No.: 637739-99-2
M. Wt: 113.16
InChI Key: TWQMJAQGXUVGOA-UHFFFAOYSA-N
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Description

Structural Significance of Bridged Azabicyclic Frameworks

Bridged heterocyclic systems are of high relevance in drug discovery and medicinal chemistry. americanelements.com Their inherent three-dimensional configuration provides a level of scaffold complexity that is often sought after in modern drug design. The introduction of bridged systems into a molecular structure can have a positive influence on the pharmacokinetic profile of a potential drug. americanelements.com Specifically, these frameworks can help in reducing lipophilicity and enhancing metabolic stability. americanelements.com

Furthermore, the rigid nature of bridged systems can lead to a significant improvement in the binding interaction between a small molecule and its biological target, such as an enzyme or receptor. This is because the constrained conformation can reduce the entropic penalty upon binding and present functional groups in a well-defined spatial orientation. americanelements.com

The 2-Azabicyclo[2.1.1]hexane Core as a Constrained Scaffold

The 2-azabicyclo[2.1.1]hexane core is recognized as a constrained analogue of the amino acid proline. Proline's unique cyclic structure plays a critical role in the structure of proteins, and its analogues are therefore of great interest. The 2-azabicyclo[2.1.1]hexane structure can be considered a proline analogue where the five-membered ring is conformationally locked by a one-carbon bridge. This rigidity makes it a valuable tool for probing protein-ligand interactions.

In the context of drug design, this bicyclic system is also considered a bioisostere for other chemical groups, such as pyrrolidines and even flat aromatic rings. The concept of "escaping from flatland" in medicinal chemistry encourages the use of more three-dimensional, sp³-rich scaffolds to improve physicochemical and pharmacokinetic properties. The 2-azabicyclo[2.1.1]hexane motif serves this purpose by providing a non-planar structure that can lead to enhanced metabolic stability and water solubility.

Importance of the 1-Hydroxymethyl Functionality in Synthetic Applications

The presence of a hydroxymethyl group at the 1-position of the 2-azabicyclo[2.1.1]hexane ring system is of considerable synthetic importance. This primary alcohol functionality serves as a versatile handle for a wide range of chemical transformations. It allows for the further derivatization of the scaffold, enabling the synthesis of a library of related compounds with diverse properties. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B2602910 2-Azabicyclo[2.1.1]hexan-1-ylmethanol CAS No. 637739-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.1.1]hexan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-4-6-1-5(2-6)3-7-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQMJAQGXUVGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637739-99-2
Record name {2-azabicyclo[2.1.1]hexan-1-yl}methanol
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Chemical Transformations and Derivatization of 2 Azabicyclo 2.1.1 Hexan 1 Ylmethanol

Reactions at the Primary Alcohol Moiety (Hydroxymethyl Group)

Oxidation Reactions

The primary alcohol can be oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidant and reaction conditions dictates the final product.

Mild oxidation conditions are required to selectively form the aldehyde, 2-azabicyclo[2.1.1]hexane-1-carbaldehyde. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation are well-suited for this transformation, as they are known for their high chemoselectivity and tolerance of sensitive functional groups. wikipedia.orgwikipedia.org

More vigorous oxidation, for instance using Jones reagent (chromium trioxide in sulfuric acid), can convert the primary alcohol directly to the carboxylic acid, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid. rsc.org This transformation provides a key intermediate for further derivatization, such as amide bond formation.

Table 1: Oxidation Reactions of 2-Azabicyclo[2.1.1]hexan-1-ylmethanol Derivatives
Starting MaterialReagentProductReference
Primary AlcoholDess-Martin periodinane (DMP)Aldehyde wikipedia.org
Primary AlcoholSwern OxidationAldehyde wikipedia.org
Hydroxy derivativeJones ReagentCarboxylic Acid rsc.org

Halogenation and Subsequent Nucleophilic Substitutions

The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. This two-step sequence is a powerful strategy for introducing a wide range of functional groups.

The primary alcohol can be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃). nih.gov For the synthesis of the corresponding fluoride, deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have been successfully employed on related 2-azabicyclo[2.1.1]hexane systems. nih.gov

Once halogenated, the resulting halomethyl-2-azabicyclo[2.1.1]hexane is susceptible to nucleophilic attack. A variety of nucleophiles, including azides, cyanides, and thiolates, can displace the halide to introduce new functionalities. The reactivity of these substitution reactions can be influenced by the nature of the N-substituent on the bicyclic ring system. For instance, N-acylated derivatives of 5-anti-bromo-2-azabicyclo[2.1.1]hexanes have been shown to undergo nucleophilic displacements with various nucleophiles, including acetate, azide, and thiophenol, with the reaction rates being influenced by the solvent and the choice of metal salt. nih.gov

Table 2: Halogenation and Nucleophilic Substitution Reactions
Starting MaterialReagentIntermediateNucleophileFinal ProductReference
AlcoholPBr₃Bromide-Bromo-derivative nih.gov
AlcoholDeoxo-FluorFluoride-Fluoro-derivative nih.gov
Bromo-derivativeNaN₃-AzideAzido-derivative nih.gov
Bromo-derivativeNaCN-CyanideCyano-derivative-
Bromo-derivativeNaSPh-ThiophenolateThiophenyl-derivative nih.gov

Formation of Ethers and Esters

The primary alcohol can also be converted to ethers and esters through various established synthetic methodologies.

Ethers can be synthesized via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.comwikipedia.org This method allows for the introduction of a wide variety of alkyl and aryl groups.

Esterification can be achieved through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, is a classic approach. For more sensitive substrates, milder conditions such as the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), are preferred. organic-chemistry.orgnih.gov

Transformations Involving the Secondary Amine Functionality

The secondary amine in the 2-azabicyclo[2.1.1]hexane ring is a versatile handle for a range of chemical modifications, including alkylation, acylation, and the formation of amides and carbamates. These transformations are crucial for modulating the physicochemical properties of the molecule and for introducing pharmacophoric groups.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amine can be readily alkylated or acylated. These reactions are often employed to install protecting groups or to introduce specific substituents that can influence the biological activity of the molecule.

N-alkylation can be achieved by reacting the amine with an alkyl halide in the presence of a base. For example, N-benzylation has been accomplished using benzyl bromide and a base. choudharylab.com

N-acylation is a common transformation, often used to introduce an amide functionality or a protecting group. The use of di-tert-butyl dicarbonate ((Boc)₂O) to install the tert-butoxycarbonyl (Boc) protecting group is a widely employed strategy in the synthesis of 2-azabicyclo[2.1.1]hexane derivatives. nih.gov

Table 3: N-Alkylation and N-Acylation Reactions
Starting MaterialReagentProductReference
Secondary AmineBenzyl bromide, BaseN-Benzyl derivative choudharylab.com
Secondary Amine(Boc)₂ON-Boc derivative nih.gov
Secondary AmineAcetyl chloride, BaseN-Acetyl derivative-

Formation of Amides and Carbamates

The secondary amine serves as a nucleophile for the formation of amides and carbamates, which are important functional groups in many biologically active molecules.

Amide bond formation can be achieved by reacting the amine with an activated carboxylic acid derivative, such as an acid chloride or an anhydride, or by using standard peptide coupling reagents.

Carbamates are typically formed by reacting the amine with a chloroformate, such as benzyl chloroformate to yield a benzyloxycarbonyl (Cbz) protected amine, or with an isocyanate. These reactions provide stable derivatives and are often used to protect the amine functionality during subsequent synthetic steps.

Functionalization of the Bicyclic Ring System

The rigid, bicyclic structure of 2-azabicyclo[2.1.1]hexane derivatives, such as this compound, offers a unique three-dimensional scaffold for chemical exploration. The functionalization of the carbon skeleton of this ring system is a key area of research, enabling the synthesis of diverse analogues with tailored properties. These modifications can be directed to various positions on the bicyclic core, with significant attention paid to controlling the stereochemistry of the newly introduced substituents.

Modifications at C-4 (e.g., trifluoromethylation)

The C-4 position of the 2-azabicyclo[2.1.1]hexane ring is a strategic site for introducing substituents that can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The introduction of fluorine-containing groups, like the trifluoromethyl (CF3) or difluoromethyl (CHF2) group, is a widely recognized strategy in medicinal chemistry for fine-tuning these properties. researchgate.net

The synthesis of 4-(di-/trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes, including the 2-aza analogues, has been accomplished, providing access to fluorinated bicyclic proline analogues and phenyl isosteres. enamine.netresearchgate.net A key synthetic step involves the iodocyclization of fluorinated 3-aminomethyl methylenecyclobutane (B73084) precursors. enamine.netresearchgate.net This methodology allows for the gram-scale synthesis of these valuable building blocks. enamine.net The resulting 4-fluoroalkylated 2-azabicyclo[2.1.1]hexanes serve as versatile intermediates for further derivatization. enamine.net

While direct trifluoromethylation of a pre-formed this compound is not extensively detailed, the synthesis of the core scaffold with a C-4 trifluoromethyl group provides a viable route to such compounds. For instance, a non-photochemical strategy has been developed to access 4-CHF2 substituted 2-azabicyclo[2.1.1]hexanes, which can be isolated as protected intermediates suitable for further modification. rsc.org Electronegative substituents at the C-4 position are known to have a substantial effect on the pucker of the pyrrolidine ring within the bicyclic system. nih.gov

Table 1: Synthetic Strategies for C-4 Functionalization of 2-Azabicyclo[2.1.1]hexane Scaffolds

StrategyPrecursorKey ReactionFunctional Group IntroducedReference
IodocyclizationFluorinated 3-aminomethyl methylenecyclobutanesIodocyclization with carboxylation and cyclization-CF3, -CHF2 enamine.netresearchgate.net
[2+2] CycloadditionFluorinated alkene and alleneHigh-temperature [2+2] cycloaddition followed by reduction and cyclization-CHF2 rsc.org

Introduction of Other Substituents on the Carbon Skeleton

Beyond C-4, other positions on the carbon skeleton of the 2-azabicyclo[2.1.1]hexane ring system can be functionalized to introduce a wide array of chemical diversity. Nucleophilic displacement reactions on appropriately substituted precursors are a common method for introducing various heteroatom substituents at the C-5 and C-6 positions. choudharylab.comnih.gov

Research has demonstrated the successful introduction of several functional groups, including:

Halogens: Bromo and fluoro substituents have been incorporated. choudharylab.comnih.gov For instance, N-benzyl dibromides can be prepared from N-alkoxycarbonyl dihydropyridine photoproducts and subsequently undergo nucleophilic displacement. choudharylab.com

Oxygen-containing groups: Acetoxy and hydroxy groups can be introduced. choudharylab.comnih.gov These are often achieved through the displacement of bromo substituents using reagents like cesium acetate. nih.gov

Nitrogen-containing groups: Azido and imidazole functionalities have been installed via nucleophilic substitution of bromide precursors. choudharylab.comnih.gov

Sulfur-containing groups: Thiophenyl groups have been added to the scaffold. choudharylab.comnih.gov

Carbon-based groups: The introduction of alkyl, acyl, or aryl side chains has also been explored, although syntheses that yield a syn-orientation of these groups are more common. cdnsciencepub.com

These transformations often involve the rearrangement of 2-azabicyclo[2.2.0]hex-5-ene precursors. researchgate.netnih.gov The choice of electrophiles and solvents can control the participation of the neighboring nitrogen group, leading to either rearranged 2-azabicyclo[2.1.1]hexane products or unrearranged adducts. researchgate.net For example, the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with bromine in nitromethane yields solely the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. researchgate.net

Table 2: Examples of Substituents Introduced on the 2-Azabicyclo[2.1.1]hexane Skeleton

Position(s)SubstituentMethodPrecursorReference
C-5, C-6Bromo, Fluoro, Acetoxy, Hydroxy, Azido, Imidazole, Thiophenyl, IodoNucleophilic Displacement5(6)-anti-bromo derivatives choudharylab.comnih.gov
C-5, C-6Bromo, AcetoxyElectrophilic Addition-RearrangementN-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene researchgate.net
C-5HydroxyReductive Dehalogenation5-anti,6-anti-bromohydrins nih.gov
C-5Alkyl, Acyl, ArylCarbonyl Addition to Ketone PrecursorAzabicyclic ketone cdnsciencepub.com

Stereochemical Control in Derivatization Reactions

The stereochemical outcome of derivatization reactions is critical in determining the final three-dimensional shape and biological activity of the resulting molecules. In the 2-azabicyclo[2.1.1]hexane system, substituents can adopt a syn (on the same side as the nitrogen bridge) or anti (on the opposite side) orientation.

Significant effort has been dedicated to controlling the stereochemistry of functionalization. Key strategies and observations include:

Neighboring Group Participation: The nitrogen atom of the bicyclic system can participate in reactions at adjacent carbons, often influencing the stereochemistry of the product. For example, nucleophilic displacements of 5(6)-anti-bromo substituents to give products with retained stereochemistry are facilitated by the amine nitrogen. choudharylab.comnih.gov

Solvent and Reagent Effects: The choice of solvent and reagents can dictate the reaction pathway and, consequently, the stereochemical outcome. Nucleophilic displacements of anti-bromides proceed with faster rates and higher yields in DMSO compared to DMF. nih.gov Similarly, the use of cesium acetate (CsOAc) is more effective than sodium acetate (NaOAc). nih.gov

Stereoselective Additions: Additions to carbonyl groups on the ring system can be highly stereoselective. Organolithium and organomagnesium reagents, as well as borane reagents, have been shown to add to azabicyclic ketones stereoselectively from the face syn to the nitrogen-containing bridge. cdnsciencepub.com

Rearrangement Routes: Stereocontrolled syntheses of 5,6-difunctionalized derivatives have been achieved through rearrangement routes. For instance, regioselective additions to aziridinium ions formed from 2-azabicyclo[2.2.0]hexane precursors allow for the stereocontrolled synthesis of derivatives with syn-hydroxy and syn-fluoro substituents. researchgate.netacs.org

The stereospecific conversion of carboxylic acids at the C-5 position via the Curtius rearrangement to the corresponding amines is another example of a reaction that proceeds with high stereochemical control. nih.gov These methods provide access to a diverse range of stereochemically defined 2-azabicyclo[2.1.1]hexane derivatives for various applications.

Table 3: Factors Influencing Stereochemical Control in Derivatization Reactions

Reaction TypeFactorObservationOutcomeReference
Nucleophilic DisplacementNeighboring Group ParticipationThe nitrogen atom assists in the departure of the leaving group.Retention of stereochemistry at the reaction center. choudharylab.comnih.gov
Nucleophilic DisplacementSolventReactions are faster and higher yielding in DMSO vs. DMF.Improved efficiency of stereospecific reactions. nih.gov
Carbonyl AdditionReagent ApproachOrganometallic and borane reagents attack from the less hindered syn face.Predominant formation of syn-alcohols. cdnsciencepub.com
Electrophilic AdditionElectrophile/SolventBromonium ions in polar aprotic solvents favor rearrangement.Stereoselective formation of rearranged anti,anti-dibromides. researchgate.net
RearrangementIntermediateRegioselective opening of aziridinium ion intermediates.Stereocontrolled introduction of syn-substituents. acs.org

Structural and Conformational Aspects of 2 Azabicyclo 2.1.1 Hexan 1 Ylmethanol

Inherent Strain and Rigidity of the Bicyclo[2.1.1]hexane System

The bicyclo[2.1.1]hexane ring system is characterized by a substantial degree of inherent strain, a direct consequence of the geometric constraints imposed by the fused four- and five-membered rings. This strain arises primarily from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, a phenomenon known as angle strain or Baeyer strain. Computational studies have been instrumental in quantifying the strain energy of this bicyclic system.

Bicyclic System Calculated Strain Energy (kcal/mol)
Bicyclo[2.1.1]hexane38.0

This table presents the calculated strain energy for the parent bicyclo[2.1.1]hexane system.

This high level of strain energy is a defining feature of the bicyclo[2.1.1]hexane core and significantly influences its reactivity and conformational behavior. The rigid nature of this scaffold severely restricts its conformational flexibility, meaning it predominantly exists in a single, well-defined three-dimensional shape. This conformational rigidity is a highly sought-after characteristic in drug design, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.

The synthesis of the bicyclo[2.1.1]hexane skeleton is a challenge due to this inherent strain, and various synthetic strategies have been developed to construct this motif, often leveraging strain-release-driven reactions.

Influence of the 1-Hydroxymethyl Group on Conformation

The rotation around the C1-CH₂OH bond (the C-C single bond connecting the bicyclic core to the methanol (B129727) group) will be a key conformational variable. The preferred rotamer will likely be governed by steric interactions with the rest of the bicyclic framework and potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom at the 2-position.

Spectroscopic Characterization for Structural Confirmation

The definitive structural elucidation of 2-azabicyclo[2.1.1]hexan-1-ylmethanol relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region, characteristic of the bicyclic framework. The protons on the hydroxymethyl group would likely appear as a distinct signal, potentially a singlet or a multiplet depending on coupling to the hydroxyl proton. The bridgehead protons and the methylene protons of the bicyclic system would exhibit complex splitting patterns due to geminal and vicinal couplings within the rigid structure.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the bicyclic system and the hydroxymethyl group. The chemical shifts of these carbons would be indicative of their local electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands corresponding to the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the sp³ hybridized carbons would be observed in the 2850-3000 cm⁻¹ region. C-N and C-O stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₁₁NO), the expected molecular ion peak [M]⁺ would be observed at m/z 113.16. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or other small neutral molecules, providing further structural information.

Spectroscopic Data Expected Features for this compound
¹H NMR Complex aliphatic signals, distinct signal for CH₂OH protons
¹³C NMR Unique signals for all carbon atoms
IR (cm⁻¹) ~3200-3600 (O-H stretch), ~2850-3000 (C-H stretch)
MS (m/z) 113.16 ([M]⁺)

This table summarizes the expected key spectroscopic features for the structural confirmation of this compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the structural and conformational aspects of molecules like this compound, providing insights that can complement experimental data.

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate information about the geometry, electronic structure, and energetics of the molecule.

Geometry Optimization: DFT calculations can be used to determine the lowest energy conformation of this compound. This would involve optimizing all bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The results would provide precise geometric parameters for the bicyclic core and the orientation of the hydroxymethyl substituent.

Spectroscopic Properties: QM calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These calculated values can be compared with experimental data to aid in the structural assignment and interpretation of the spectra.

Electrostatic Potential Maps: These maps can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions.

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, particularly in a condensed phase environment.

Conformational Sampling: While the bicyclic core is rigid, the hydroxymethyl group has rotational freedom. MM-based conformational search algorithms can be used to explore the potential energy surface associated with the rotation of this group and identify the most stable rotamers.

Solvent Effects: MD simulations can be performed to study the behavior of the molecule in different solvents. These simulations can provide insights into how solvent molecules interact with the solute and how these interactions might influence the preferred conformation of the hydroxymethyl group. For instance, in a protic solvent, the solvent molecules can form hydrogen bonds with both the hydroxyl group and the nitrogen atom, which could affect the intramolecular hydrogen bonding potential.

Flexibility and Dynamics: Although the core is rigid, MD simulations can provide information on the vibrational motions and small-scale fluctuations of the molecule over time, offering a more complete picture of its dynamic nature.

Utility as a Chiral Scaffold in Asymmetric Synthesis

The application of 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffolds in asymmetric synthesis is critically dependent on the ability to produce them in enantiomerically pure forms. While the scaffold itself is a useful building block, achieving high enantioselectivity in its synthesis has been a significant challenge. nih.govresearchgate.netresearchgate.net Recent advancements have focused on organocatalytic asymmetric approaches. For instance, a confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to effectively catalyze the formal cycloaddition reaction of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines under mild conditions. nih.govnih.gov This method generates chiral aza-BCHs with high enantioselectivity, reaching up to a 99:1 enantiomeric ratio (er). nih.govresearchgate.netresearchgate.net

Another approach employed a chiral Brønsted acid catalyst for the formal cycloaddition of BCBs with N-Boc imines to yield chiral aza-BCHs with high enantiomeric ratios (98:2). nih.gov The development of these modular, enantioselective synthetic methods is crucial as it provides access to chiral aza-BCH building blocks that can be incorporated into more complex molecules where stereochemistry is critical for function. nih.govx-mol.net

Role in the Design of Conformationally Constrained Molecules

The defining feature of the 2-azabicyclo[2.1.1]hexane framework is its rigid, bridged structure, which severely restricts conformational flexibility. This inherent rigidity makes it an excellent scaffold for the design of conformationally constrained molecules. nih.govraineslab.com By incorporating this bicyclic system, chemists can lock substituents into well-defined spatial orientations, which is a powerful strategy in drug design for optimizing interactions with biological targets.

The 2-azabicyclo[2.1.1]hexane core is, in essence, a proline analogue with two Cγ atoms held in fixed positions, mimicking the two prevalent ring puckers of proline. nih.gov This structural constraint has been studied for its implications in peptide and protein stability, such as in collagen. nih.govraineslab.com The bicyclic core can have a determinative impact on the conformation of an entire molecule, a feature that has been explored in analogues of thyrotropin-releasing hormone (TRH). nuph.edu.ua

Application in Bridged Pyrrolidine and Proline Analog Design

The 2-azabicyclo[2.1.1]hexane scaffold is a prominent member of the bridged pyrrolidine class of compounds. nuph.edu.uaresearchgate.net It has been extensively developed as a conformationally constrained analogue of proline, often referred to as 2,4-methanoproline. nih.govnuph.edu.ua The corresponding α-amino acid, 2,4-methanoproline, was first isolated from the plant Ateleia Herbert smithii Pittier. nuph.edu.uaresearchgate.net

The conformational rigidity imparted by the bicyclic skeleton is considered to stabilize the trans-amide bond configuration in peptides, a feature of potential use in peptide-based drug design. nuph.edu.ua The synthesis of substituted 2-azabicyclo[2.1.1]hexanes as analogues of 2S-proline, (2S,4S)-4-hydroxyproline, and (2S,4S)-4-fluoroproline has been accomplished, demonstrating the utility of this scaffold in creating novel amino acid mimics. nih.gov These proline analogues serve as valuable tools for investigating the structural biology of proteins like collagen. nih.govraineslab.com

Integration into Complex Molecular Architectures

The 2-azabicyclo[2.1.1]hexane core serves as a versatile starting point for building more complex and multifunctional molecules. Its robust structure allows for a variety of chemical modifications, enabling its integration into diverse molecular frameworks.

Significant research has been directed toward developing synthetic routes to create multifunctionalized 2-azabicyclo[2.1.1]hexane derivatives. Catalyst-controlled chemodivergent synthesis is a powerful strategy; for example, a Cu(I)/Au(I)-catalyzed reaction of bicyclo[1.1.0]butane amides with azadienes provides access to valuable bicyclo[2.1.1]hexanes. researchgate.netnih.gov This method exhibits excellent chemoselectivity and is scalable to gram quantities. researchgate.netnih.gov

Furthermore, an optimized, multigram synthesis has been reported for 4-substituted 2,4-methanoproline derivatives. nuph.edu.uaresearchgate.net Starting from a key bicyclic building block, further modifications allow for the introduction of useful fragments such as NH₂, COOH, CH₂NH₂, and CH₂F with orthogonally protected functionalities. nuph.edu.uaresearchgate.net Another efficient synthesis starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride and allows for the creation of amino, hydroxy, and carboxylic acid derivatives on the carbon ring. nih.gov Such methods are crucial for generating a toolbox of functionalized bicyclic compounds ready for further elaboration. nih.gov

Synthetic StrategyKey Reagents/CatalystsResulting Functional GroupsReference
Cu(I)/Au(I)-Catalyzed CycloadditionBicyclo[1.1.0]butane amides, Azadienes, Cu(I)/Au(I) catalystsMultifunctionalized bicyclo[2.1.1]hexanes researchgate.netnih.gov
Derivatization of 2,4-Methanoproline CoreMesyl chloride, Sodium azide-NH₂, -COOH, -CH₂NH₂, -CH₂F nuph.edu.uaresearchgate.net
Stereoselective Electrophilic AdditionPhenylselenyl bromide, Sodium hydride-NH₂, -OH, -COOH nih.gov

Creation of Diverse Molecular Libraries

The development of robust and scalable synthetic routes to multifunctionalized 2-azabicyclo[2.1.1]hexanes enables the creation of diverse molecular libraries for drug discovery and chemical biology. The ability to readily modify the core scaffold at various positions allows for the systematic exploration of the chemical space around this three-dimensional structure. rsc.org Catalyst-controlled divergent synthesis and other modular approaches are particularly valuable as they allow for the generation of structurally distinct products from a single starting material, expanding the diversity of accessible molecules. researchgate.netnih.gov By converting the core scaffold into a variety of derivatives, researchers can build libraries of compounds for screening against biological targets, facilitating the discovery of new bioactive molecules.

Bioisosteric Replacement Potential of the Bicyclo[2.1.1]hexane Moiety

The 2-azabicyclo[2.1.1]hexane scaffold is a key player in the "escape from flatland" concept in medicinal chemistry. nih.govnuph.edu.ua This paradigm encourages the replacement of flat, two-dimensional aromatic fragments with sp³-rich, three-dimensional moieties to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govnuph.edu.ua

The aza-BCH scaffold has been successfully employed as a bioisostere of pyrrolidine, which is a component of numerous FDA-approved drugs. nih.govnih.govx-mol.net This replacement can lead to enhanced metabolic stability, increased water solubility, and reduced lipophilicity. nih.gov More broadly, the bicyclo[2.1.1]hexane framework is recognized as an excellent bioisostere for ortho- and meta-substituted benzene rings. rsc.org This rigid, non-planar structure can position substituents in a spatial arrangement that mimics aromatic systems while possessing superior physicochemical properties. For example, 2-oxabicyclo[2.1.1]hexanes, a related scaffold, have been validated as saturated bioisosteres of the ortho-substituted phenyl ring, showing improved water solubility while retaining bioactivity in agrochemical compounds. nih.govresearchgate.net

Aromatic ScaffoldSaturated BioisostereKey AdvantagesReference
Pyrrolidine2-Azabicyclo[2.1.1]hexaneEnhanced metabolic stability, increased solubility, reduced lipophilicity nih.govnih.gov
ortho-Substituted Benzene1,2-Disubstituted Bicyclo[2.1.1]hexaneImproved physicochemical properties, access to novel chemical space
meta-Substituted Benzene2,5-Disubstituted Bicyclo[2.1.1]hexaneRigid mimic with superior 3D character

Future Prospects and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies

The demand for structurally complex, sp³-rich molecules in fields like drug discovery has catalyzed the development of innovative synthetic routes to the 2-azabicyclo[2.1.1]hexane core. rsc.org Future research is increasingly focused on methodologies that are not only efficient but also sustainable and scalable.

Key research directions include:

Catalytic Cycloadditions: A significant advancement involves the Lewis acid-catalyzed [3+2] cycloaddition of bicyclobutanes with imines, which constructs the azabicyclohexane skeleton in a single, atom-economical step. researchgate.net Future work aims to expand the catalyst portfolio, including enantioselective zinc-catalyzed versions, to achieve high stereocontrol, which is crucial for pharmaceutical applications.

Photochemical Methods: Photochemical approaches, such as [2+2] cycloadditions, represent a powerful tool for constructing the strained cyclobutane ring inherent in the scaffold. nih.gov Research into visible-light-mediated photochemical reactions could offer more sustainable and scalable alternatives to traditional UV-light-based methods.

MethodologyKey ReactantsPrimary AdvantagesReference
Catalytic [3+2] CycloadditionBicyclobutanes, IminesSingle-step formation, high efficiency, potential for enantioselectivity. researchgate.net
Intramolecular DisplacementPrefunctionalized cyclobutanesProven scalability (multigram to kilogram), reliable ring closure. researchgate.netnuph.edu.ua
Photochemical SynthesisCyclobutene precursorsAccess to strained ring systems, potential for sustainable visible-light catalysis. nih.gov

Exploration of Undiscovered Reactivity and Transformation Pathways

Understanding the inherent reactivity of the 2-azabicyclo[2.1.1]hexane framework is crucial for its elaboration into diverse functional molecules. The strained nature of the bicyclic system imparts unique chemical properties that are ripe for exploration.

Emerging research frontiers in this area include:

Divergent Reactivity: Studies have shown that the reaction of bicyclobutanes with imines can lead to divergent outcomes based on the substituent on the imine nitrogen. While N-arylimines typically undergo the desired [3+2] cycloaddition to yield azabicyclohexanes, N-alkylimines can follow an alternative addition/elimination pathway. Future work will focus on understanding and controlling these divergent pathways through catalyst and substrate design to access a wider range of molecular architectures from common intermediates.

Site-Selective Functionalization: The bicyclic core offers several positions for functionalization. Research into nucleophilic displacement reactions at the C5 and C6 positions has successfully introduced a variety of substituents, including fluoro, acetoxy, and azido groups. researchgate.net Developing methodologies for highly regioselective and stereoselective functionalization of the scaffold remains a key challenge and a significant area for future investigation.

Ring-Opening and Rearrangement Reactions: The inherent strain of the [2.1.1] bicyclic system could be harnessed to drive novel ring-opening or rearrangement reactions, providing access to unique and complex molecular scaffolds that would be difficult to synthesize through other means. Exploring reactions initiated by electrophiles, radical species, or transition metals could unveil unprecedented transformation pathways.

Transformation TypeDescriptionKey FindingsReference
Divergent SynthesisReaction pathway is dependent on the N-substituent of the imine reactant.N-arylimines favor cycloaddition; N-alkylimines favor elimination.
Nucleophilic DisplacementSubstitution of leaving groups (e.g., bromide) on the bicyclic core.Allows for the introduction of diverse functional groups like azido, fluoro, and acetoxy. researchgate.net

Advanced Applications in Supramolecular Chemistry and Materials Science

While the primary focus for azabicyclohexanes has been medicinal chemistry, their rigid, three-dimensional structures make them attractive candidates for supramolecular chemistry and materials science. The 2-azabicyclo[2.1.1]hexan-1-ylmethanol compound, with its defined stereochemistry and hydrogen-bonding functionalities (amine and alcohol), is a particularly promising building block, or "supramolecular synthon."

Future prospects in this domain include:

Programmed Self-Assembly: The rigid scaffold pre-organizes appended functional groups in specific spatial orientations. This allows for the design of molecules that can self-assemble into highly ordered, three-dimensional superstructures through predictable non-covalent interactions like hydrogen bonding. Research on related bicyclic N,N′-diacylaminals has shown they can form complex self-assembled structures, such as hexameric cylinders and infinite tapes, demonstrating the potential of such rigid motifs in creating novel supramolecular architectures. uky.edu

Development of Novel Polymers: Incorporating this compound as a monomer into polymers could lead to materials with unique properties. The rigid, non-planar nature of the bicyclic unit would restrict chain mobility, potentially leading to polymers with high thermal stability, specific optical properties, or defined microporosity.

Functional Materials and Scaffolds: In materials science, a "scaffold" provides a structural framework. By functionalizing the hydroxyl and amine groups, the 2-azabicyclo[2.1.1]hexane core could be used to build porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with precisely defined pore sizes and chemical environments for applications in catalysis or gas storage.

High-Throughput Synthesis and Screening for Scaffold Discovery

The need to rapidly explore the vast chemical space around the 2-azabicyclo[2.1.1]hexane core makes high-throughput (HT) methods indispensable. These techniques are crucial for both discovering new synthetic reactions and for screening compound libraries for desired properties, particularly in drug discovery.

Future directions are centered on:

Reaction Discovery and Optimization: Microscale high-throughput experimentation has already proven integral to the discovery and optimization of synthetic routes to azabicyclohexanes. By running hundreds or thousands of reactions in parallel on a microscale, researchers can rapidly screen catalysts, solvents, and other reaction parameters to identify optimal conditions for novel transformations.

Automated Synthesis of Libraries: The development of modular synthetic routes enables the creation of large libraries of 2-azabicyclo[2.1.1]hexane derivatives. Future work will focus on adapting these syntheses to automated platforms, allowing for the rapid generation of hundreds of distinct analogues for biological screening or materials testing.

Scaffold Hopping and Bioisosteric Replacement: High-throughput screening of libraries based on the 2-azabicyclo[2.1.1]hexane scaffold allows medicinal chemists to identify it as a potential "scaffold hop" from existing, often planar, pharmacophores. Its utility as a rigid, three-dimensional bioisostere for pyrrolidines or even phenyl rings is a key area of exploration, driven by the hypothesis that increasing the sp³-character of molecules can lead to improved drug properties. rsc.org

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Azabicyclo[2.1.1]hexan-1-ylmethanol?

The synthesis of 2-azabicyclo[2.1.1]hexane derivatives often relies on intramolecular [2+2] photocycloaddition . For example, 1-aryl or 1-pyridyl derivatives are synthesized by irradiating allylamine precursors with acetophenone as a sensitizer . Substitution patterns on the bicyclic scaffold are controlled by selecting appropriate ketone and allylamine starting materials. Post-functionalization (e.g., reduction or hydrolysis) can introduce hydroxymethyl groups, yielding analogs like this compound . Alternative routes include strain-relief cycloadditions of bicyclobutanes (BCBs) with imines to form 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffolds .

Basic: How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For example, derivatives like Boc-2,4-methanoproline (C11H17NO4) have been verified using this method to confirm bicyclic geometry and substituent positions . NMR spectroscopy is critical for characterizing dynamic behavior:

  • ¹H NMR identifies hydrogen environments (e.g., bridgehead protons resonate at δ 2.5–3.5 ppm due to ring strain).
  • ¹³C NMR confirms quaternary carbons in the bicyclic system (e.g., bridgehead carbons at ~50–60 ppm) .

Advanced: How can researchers address low yields in photocycloaddition-based syntheses of 2-azabicyclo[2.1.1]hexane derivatives?

Low yields in [2+2] photocycloadditions often stem from competing side reactions (e.g., over-irradiation or non-productive energy transfer). Mitigation strategies include:

  • Optimizing sensitizer concentration : Acetophenone is commonly used at 5–10 mol% to balance energy transfer efficiency and side-product formation .
  • Controlling irradiation wavelength : UV lamps (λ = 300–350 nm) minimize undesired radical pathways .
  • Post-reaction purification : HPLC or column chromatography resolves diastereomers, which may form due to the strained bicyclic system .

Advanced: What strategies enable stereoselective functionalization of this compound?

Stereoselectivity is challenging due to the rigid bicyclic scaffold. Key approaches include:

  • Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to direct functionalization at the hydroxymethyl position .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers of esters derived from the alcohol group .
  • Asymmetric catalysis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) can introduce aryl/pyridyl groups with >90% enantiomeric excess .

Advanced: How do researchers resolve contradictions in spectroscopic data for bicyclic amines like this compound?

Discrepancies in NMR or mass spectrometry (MS) data often arise from conformational flexibility or impurity carryover . Resolution methods:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that obscure proton signals at room temperature .
  • High-resolution MS (HRMS) : Distinguishes between isobaric impurities (e.g., C12H13NO3 vs. C11H17NO4) .
  • Comparative crystallography : Cross-referencing with structurally characterized analogs (e.g., 2,4-methanoproline derivatives) validates assignments .

Advanced: What role does this compound play in bioisostere design for drug discovery?

The bicyclic scaffold serves as a rigid proline mimetic to modulate peptide conformation. For example:

  • Methanoprolines : Boc- or Fmoc-protected derivatives (e.g., Boc-2,4-methanoproline, CAS 127926-24-3) enhance α-helix stability by restricting backbone torsion angles .
  • Fluorinated analogs : Deoxo-Fluor® introduces fluorine at the hydroxymethyl position, improving metabolic stability while retaining conformational control .
  • Antiproliferative agents : Derivatives with appended sulfonamide or carboxyl groups show IC50 values comparable to cisplatin in cancer cell lines, highlighting therapeutic potential .

Basic: What are the key physical properties of this compound and its derivatives?

  • Molecular weight : Ranges from 141.12 (C6H7NO3) to 349.39 g/mol (C21H19NO4) depending on substituents .
  • Solubility : Hydrochloride salts (e.g., CAS 1203686-81-0) are water-soluble, while free bases require polar aprotic solvents (e.g., DMF or DMSO) .
  • Thermal stability : Decomposition temperatures exceed 200°C, making them suitable for high-temperature reactions .

Advanced: How can computational modeling aid in optimizing the synthesis of 2-azabicyclo[2.1.1]hexane derivatives?

Density functional theory (DFT) predicts reaction pathways and transition states:

  • Photocycloaddition barriers : Calculations identify optimal diradical intermediates for [2+2] ring closure .
  • Steric effects : Models guide substituent placement to minimize strain in the bicyclic system .
  • Solvent interactions : Molecular dynamics simulations optimize reaction media (e.g., acetone vs. toluene) for yield improvement .

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